![molecular formula C19H32N2 B14359675 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline CAS No. 90680-41-4](/img/structure/B14359675.png)
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an aniline group substituted with two isopropyl groups and a cyclohexylmethyl group bearing an amino substituent. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexylmethyl group: This can be achieved by the hydrogenation of benzyl cyanide to form cyclohexylmethylamine.
Substitution Reaction: The cyclohexylmethylamine is then reacted with 2,6-di(propan-2-yl)aniline under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the isopropyl groups.
4,4’-Diaminodicyclohexylmethane: Another related compound with a similar cyclohexylamine structure.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is unique due to the presence of both isopropyl groups and the cyclohexylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90680-41-4 |
|---|---|
Molekularformel |
C19H32N2 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
4-[(4-aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H32N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h10-14,16H,5-9,20-21H2,1-4H3 |
InChI-Schlüssel |
USRHXDXGAYFJDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


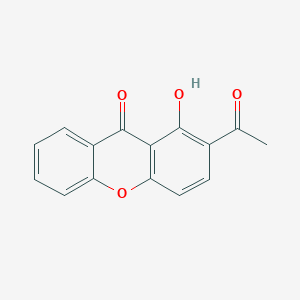
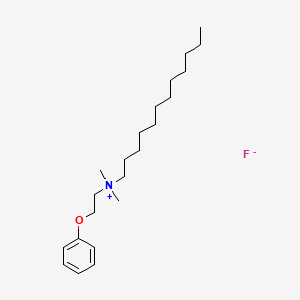
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
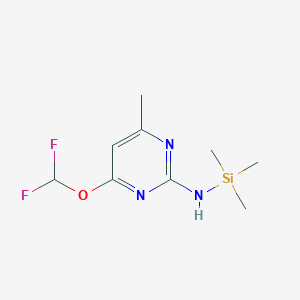
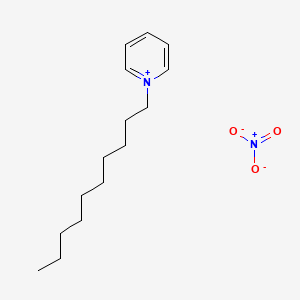
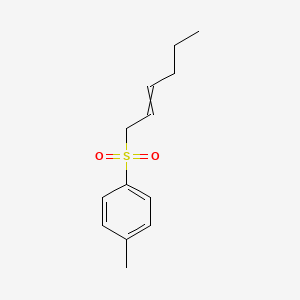
amino}ethyl acetate](/img/structure/B14359618.png)

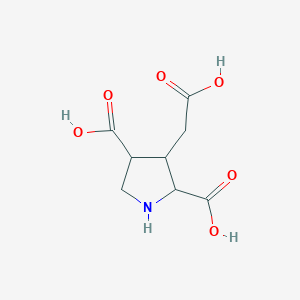
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

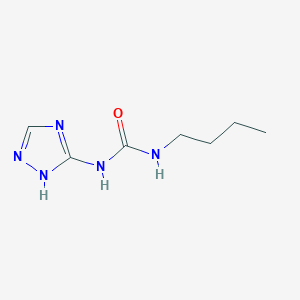

![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
